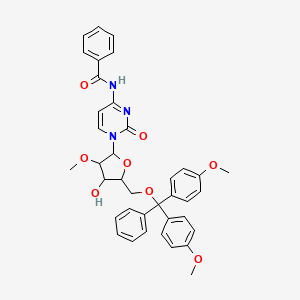

N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-2’-OMe-Bz-C involves the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group, the 2’-hydroxyl group with a methoxy group, and the nucleobase with a benzoyl group . The phosphoramidite group is introduced at the 3’-hydroxyl position. The synthesis cycle includes four main reactions: detritylation, coupling, capping, and oxidation .

Industrial Production Methods

Industrial production of DMT-2’-OMe-Bz-C involves large-scale synthesis using automated oligonucleotide synthesizers. These synthesizers add phosphoramidites sequentially from the 3’ to 5’ direction, opposite to enzymatic synthesis . The process is highly controlled to ensure the purity and quality of the final product, with stringent quality control measures in place to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

DMT-2’-OMe-Bz-C undergoes several types of chemical reactions, including:

Oxidation: The phosphite triester intermediate is oxidized to a phosphate triester.

Substitution: The DMT group is removed during the detritylation step.

Coupling: The phosphoramidite reacts with the 5’-hydroxyl group of the growing oligonucleotide chain.

Common Reagents and Conditions

Oxidation: Iodine in water and pyridine.

Detritylation: Trichloroacetic acid in dichloromethane.

Coupling: Tetrazole as an activator.

Major Products Formed

The major product formed from these reactions is the desired oligonucleotide with the specific sequence and modifications required for its intended application .

Scientific Research Applications

DMT-2’-OMe-Bz-C is widely used in the synthesis of modified oligonucleotides for various applications:

Mechanism of Action

DMT-2’-OMe-Bz-C, as a cytidine analog, inhibits DNA methyltransferases, which are enzymes involved in the methylation of DNA . This inhibition can lead to the reactivation of silenced genes and has potential anti-tumor activities . The compound’s mechanism of action involves the incorporation into DNA, where it interferes with the normal methylation process .

Comparison with Similar Compounds

Similar Compounds

2’-Fluoro-N-benzoyladenosine cyanoethyl phosphoramidite: Similar in structure but with a fluoro group instead of a methoxy group.

2’-O-methoxyethyl-RNA phosphoramidite: Provides enhanced duplex stability and significant nuclease resistance.

Uniqueness

DMT-2’-OMe-Bz-C is unique due to its specific combination of protective groups and modifications, which provide a balance of stability, reactivity, and resistance to nucleases . This makes it particularly suitable for therapeutic and diagnostic applications where high purity and performance are critical .

Properties

IUPAC Name |

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H37N3O8/c1-45-29-18-14-27(15-19-29)38(26-12-8-5-9-13-26,28-16-20-30(46-2)21-17-28)48-24-31-33(42)34(47-3)36(49-31)41-23-22-32(40-37(41)44)39-35(43)25-10-6-4-7-11-25/h4-23,31,33-34,36,42H,24H2,1-3H3,(H,39,40,43,44) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJKGOQQYUVNQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[(4-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14772853.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B14772876.png)

![2-[2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile](/img/structure/B14772899.png)